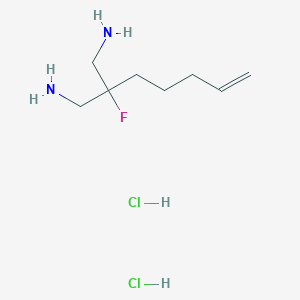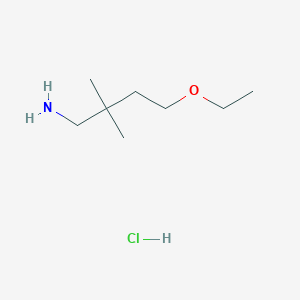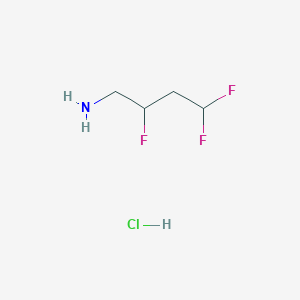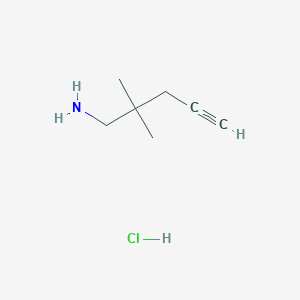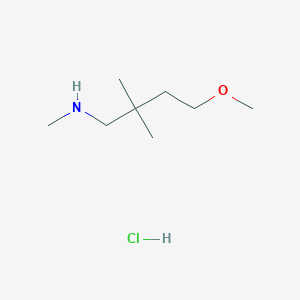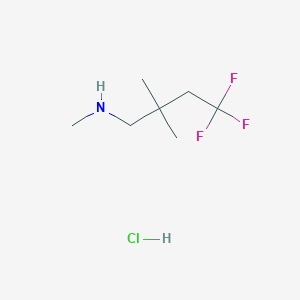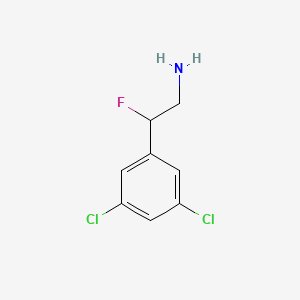
2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
説明
2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine (DCF) is an organic compound with a wide range of applications in scientific research. DCF has been used in various fields, including as a reagent in organic synthesis, as a biocatalyst, and as a drug target. DCF has many advantages and limitations for lab experiments, and its mechanism of action is of great interest to scientists. In
科学的研究の応用
Electrophilic Amination and Fluorine Atom Removal
The electrophilic amination process involving diazenes demonstrates a method for substituting fluorine atoms with amino groups in phenolic compounds. This process, applicable to fluorophenols, involves mild reaction conditions and highlights the versatility of fluoroethanamines in chemical synthesis (Bombek et al., 2004).
Chiral Derivatizing Agent
2-Fluoro-2-phenyl-1-aminoethane, closely related to the compound , has been synthesized and used as a chiral derivatizing agent. The separation of enantiomers and determination of their absolute configurations highlight its application in stereochemical studies and its potential utility in the development of chiral pharmaceuticals (Hamman, 1989).
Marfey's Reagent Application
Though not directly related to the compound of interest, the application of Marfey's reagent (FDAA) for the separation of enantiomeric isomers of amino acids and amine compounds illustrates the broader context of research involving fluoroethanamines. This includes their use in pre-column derivatization techniques for analyzing amino acids and peptides, underlining the relevance of fluoroethanamines in analytical chemistry (B'hymer et al., 2003).
Fluorescence-based Sensing
Amine-reactive dyes, including those based on fluoroethanamine structures, are crucial for the sensing of amines and the labeling of biomolecules. The significant changes in emission spectra and intensity upon conjugation demonstrate their importance in bioanalytical applications, such as the detection of food spoilage and the staining of proteins for electrophoretic analysis (Jeon et al., 2020).
Protein Tyrosine Kinase Inhibition
Compounds structurally similar to 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine have been evaluated as inhibitors of protein tyrosine kinases, with selectivity towards c-Src. This research points to the potential therapeutic applications of fluoroethanamines in developing new treatments for diseases mediated by protein tyrosine kinases (Thompson et al., 2000).
Ratiometric Fluorescent Sensors for Zn2+
The development of ratiometric Zn(2+) sensors employing a hybrid fluorescein and rhodamine fluorophore showcases the application of fluoroethanamines in the creation of fluorescent probes. These sensors, including RF1 and RF2, demonstrate the utility of such compounds in bioimaging and the detection of metal ions in biological systems (Burdette & Lippard, 2002).
特性
IUPAC Name |
2-(3,5-dichlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNKYJPHZUXRBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



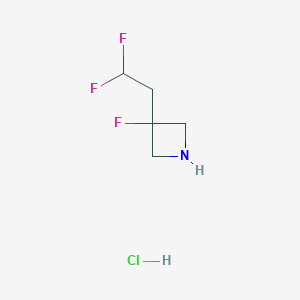
![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)

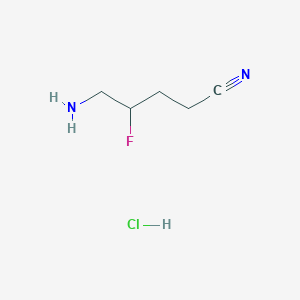
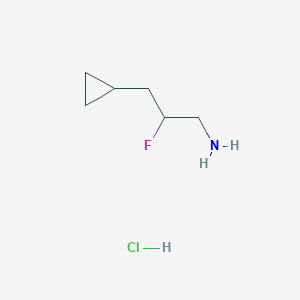
amine hydrochloride](/img/structure/B1485086.png)
